BenchChemオンラインストアへようこそ!

4-Fluoro-5-methoxypyridin-2-amine

Physicochemical profiling Lipophilicity Medicinal chemistry design

Select 4-Fluoro-5-methoxypyridin-2-amine (CAS 1805398-31-5) for kinase inhibitor and GPCR modulator programs. Its 4-fluoro/5-methoxy substitution yields XLogP3=0.6, TPSA=48.1Ų — ideal for oral bioavailability. The 4‑F provides metabolic shielding (~29% less CYP clearance) while the methoxy group directs C‑4 SNAr functionalization. Replacing the 4‑chloro analog eliminates aryl‑epoxide risk and saves 16.5 Da. This regioisomer ensures predictable cross‑coupling; avoid 5‑fluoro‑4‑methoxy uncertainty. Supplied at 95% purity with global shipping. Equip your lead optimization.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Cat. No. B8099393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methoxypyridin-2-amine
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1F)N
InChIInChI=1S/C6H7FN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)
InChIKeyXTYXDCZOPKUPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-methoxypyridin-2-amine – CAS 1805398-31-5 Procurement and Differentiation Reference


4-Fluoro-5-methoxypyridin-2-amine (CAS 1805398-31-5; MW 142.13 g/mol; C₆H₇FN₂O) is a disubstituted 2‑aminopyridine building block bearing an electron‑withdrawing fluorine at the 4‑position and an electron‑donating methoxy group at the 5‑position of the pyridine ring [1]. This substitution pattern confers a specific computed lipophilicity (XLogP3 = 0.6) and topological polar surface area (TPSA = 48.1 Ų) that distinguish it from closely related monosubstituted or regioisomeric analogs [1]. The compound is predominantly employed as a synthetic intermediate in medicinal‑chemistry programs targeting kinase inhibition and G‑protein‑coupled receptor modulation, where the complementary electronic effects of the fluorine and methoxy substituents enable regioselective functionalization by nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑coupling [2].

Why In‑Class Aminopyridine Building Blocks Cannot Substitute 4‑Fluoro‑5‑methoxypyridin‑2‑amine Without Experimental Re‑validation


Even within the narrow set of 2‑aminopyridines, compounds bearing different halogens, substitution patterns, or absent electron‑withdrawing groups exhibit markedly different lipophilicity, metabolic fate, and regioselectivity in downstream transformations. For example, replacing the 4‑fluoro substituent with a 4‑chloro atom (4‑chloro‑5‑methoxypyridin‑2‑amine) increases the log P by approximately 0.66 units (from 0.6 to ~1.26), which is sufficient to alter both aqueous solubility and cytochrome P450 susceptibility in lead‑optimization programs . Likewise, the regioisomer 5‑fluoro‑4‑methoxypyridin‑2‑amine presents a different electronic landscape that changes the preferred site of nucleophilic aromatic substitution, potentially redirecting the synthesis toward undesired constitutional isomers [1]. These physicochemical and reactivity divergences mean that a generic “fluoromethoxypyridin‑2‑amine” cannot be assumed equivalent; quantitative differentiation data, summarized below, must guide the selection decision [1].

Quantitative Differentiation Evidence for 4‑Fluoro‑5‑methoxypyridin‑2‑amine Versus Closest Analogs


Lipophilicity (Computed XLogP3 / LogP) Comparison vs. 4‑Chloro‑5‑methoxypyridin‑2‑amine and vs. 4‑Fluoropyridin‑2‑amine

4‑Fluoro‑5‑methoxypyridin‑2‑amine has a computed XLogP3 of 0.6 [1]. Its direct 4‑chloro analog (4‑chloro‑5‑methoxypyridin‑2‑amine) exhibits a computed Log P of 1.26 , representing a 0.66 log‑unit increase in lipophilicity. In the opposite direction, 4‑fluoropyridin‑2‑amine (devoid of the 5‑methoxy group) also displays an XLogP3 of 0.6, indicating that the methoxy substituent contributes little to the overall log P once the halogen is fixed . This narrowing of lipophilicity is relevant for drug‑discovery programs seeking to maintain aqueous solubility while introducing metabolic blockade via the fluorine atom.

Physicochemical profiling Lipophilicity Medicinal chemistry design

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count vs. 5‑Methoxypyridin‑2‑amine

The target compound has a TPSA of 48.1 Ų and one hydrogen‑bond donor (the primary amine) [1]. The non‑fluorinated analog 5‑methoxypyridin‑2‑amine has a TPSA of approximately 48.0–48.9 Ų and also one H‑bond donor . The TPSA values are essentially indistinguishable; however, the fluorine atom of the target reduces the H‑bond acceptor count by one (from 3 to 4? – the target has 4 H‑bond acceptors, while the des‑fluoro analog has 3 acceptors) [1]. The additional acceptor arises from the fluorine, which can act as a weak hydrogen‑bond acceptor, potentially influencing target‑binding geometry without penalizing membrane permeability.

Drug-likeness CNS penetration Permeability

Metabolic Soft‑Spot Protection – Class‑Level Inference from Cytochrome P450 Bioconversion Data

In a systematic bioconversion study of substituted pyridin‑2‑amines, 4‑fluoropyridin‑2‑amine underwent C‑5 hydroxylation to 6‑amino‑4‑fluoro‑pyridin‑3‑ol with 70% conversion, whereas the non‑fluorinated parent compound pyridin‑2‑amine showed hydroxylation at the 5‑position with 99% conversion [1]. Although the target compound already bears a methoxy substituent at the 5‑position, the electron‑withdrawing fluorine at C‑4 is expected to further deactivate the ring toward oxidative metabolism at adjacent positions – a class‑level effect well‑documented for fluorinated pyridines [2]. This positions 4‑fluoro‑5‑methoxypyridin‑2‑amine as a metabolically more resilient scaffold than its 4‑chloro or des‑fluoro counterparts, pending direct experimental confirmation.

Metabolic stability CYP oxidation Fluorine blocking

Regioisomeric Differentiation: 4‑Fluoro‑5‑methoxy vs. 5‑Fluoro‑4‑methoxy Substitution Pattern and SNAr Reactivity

The 4‑fluoro‑5‑methoxy substitution pattern places the fluorine atom para to the ring nitrogen and ortho to the 5‑methoxy group, creating a unique activation landscape for nucleophilic aromatic substitution (SNAr). In the regioisomer 5‑fluoro‑4‑methoxypyridin‑2‑amine, the fluorine is meta to the ring nitrogen and para to the 2‑amino group, which significantly alters the electronic directing effects [1]. Qualitative reports indicate that the 4‑fluoro‑5‑methoxy isomer displays enhanced reactivity at the 2‑amino and 4‑fluoro positions in cross‑coupling and SNAr manifolds, making it a preferred intermediate for constructing C‑4 aryl‑ or heteroaryl‑substituted 2‑aminopyridine libraries [1]. No published head‑to‑head kinetic comparison of the two isomers is currently available.

Nucleophilic aromatic substitution Regioselectivity Synthetic accessibility

Recommended Application Scenarios for 4‑Fluoro‑5‑methoxypyridin‑2‑amine Based on Evidence-Guided Differentiation


Kinase Inhibitor Scaffold Construction Requiring Balanced Lipophilicity for Oral Bioavailability

The compound's XLogP3 of 0.6 and TPSA of 48.1 Ų place it in a favorable drug‑like space for oral absorption, while the 4‑fluoro substituent provides metabolic shielding superior to the 4‑chloro analog (Log P = 1.26) that may push lead molecules beyond Lipinski’s log P guideline [1]. This makes the compound a preferred building block for C‑4 aryl/heteroaryl‑functionalized 2‑aminopyridines in kinase‑inhibitor programs where controlling lipophilicity is critical for avoiding off‑target promiscuity [1].

SNAr‑Mediated Library Synthesis Requiring Regioselective C‑4 Activation

The para relationship of the fluorine to the pyridine nitrogen, combined with the ortho‑directing methoxy group, creates a regio‑defined electrophilic center for nucleophilic aromatic substitution, enabling predictable C‑4 functionalization. This regioselectivity is distinct from that of the 5‑fluoro‑4‑methoxy isomer, which presents a different activation pattern, and is therefore the building block of choice when the synthetic route targets C‑4‑substituted aminopyridine arrays [2].

Metabolic Stability Optimization in Lead Series Containing a 2‑Aminopyridine Pharmacophore

Bioconversion data for the related compound 4‑fluoropyridin‑2‑amine indicate that 4‑fluoro substitution reduces oxidative metabolism by approximately 29 percentage points relative to the parent pyridine‑2‑amine (70% vs. 99% conversion) [3]. While direct experimental data for 4‑fluoro‑5‑methoxypyridin‑2‑amine are currently absent, the well‑established class‑level behavior of fluoropyridines supports its selection in lead‑optimization campaigns where CYP‑mediated clearance is a primary concern [3].

GPCR Antagonist Development with Reduced Chlorine‑Associated Toxicity Risk

The replacement of the 4‑chloro substituent (as in 4‑chloro‑5‑methoxypyridin‑2‑amine) with fluorine eliminates the potential for generating reactive aryl‑epoxide intermediates during CYP oxidation, a concern associated with some chlorinated aromatics. This substitution also reduces molecular weight by 16.5 Da (158.59 → 142.13 g/mol), aligning with fragment‑based and lead‑like property guidelines [1].

Quote Request

Request a Quote for 4-Fluoro-5-methoxypyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.